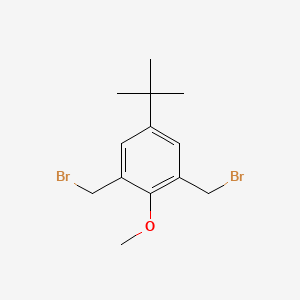
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is a complex organic compound characterized by its bromomethyl groups, tert-butyl group, and methoxy group attached to a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of 1,3-dimethylbenzene. Bromination in the presence of a catalyst such as iron (III) bromide can introduce bromomethyl groups at the 1 and 3 positions.
Alkylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride as a catalyst.
Methoxylation: The methoxy group can be introduced through the reaction with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
Chemical Reactions Analysis
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene undergoes various types of reactions:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromomethyl groups to methylene groups.
Substitution: Nucleophilic substitution reactions can replace bromomethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide, ammonia.
Major Products Formed:
Oxidation: 1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzoic acid.
Reduction: 1,3-Dimethyl-5-tert-butyl-2-methoxybenzene.
Substitution: 1,3-Bis(cyanomethyl)-5-tert-butyl-2-methoxybenzene.
Scientific Research Applications
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is used in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studying the effects of bromomethyl groups on biological systems.
Medicine: Potential use in drug design and development due to its structural complexity.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: Bromomethyl groups can interact with enzymes and receptors, influencing biological processes.
Pathways: Involvement in metabolic pathways and signaling cascades.
Comparison with Similar Compounds
1,3-Bis(bromomethyl)-5-tert-butyl-2-methoxybenzene is unique due to its combination of functional groups:
Similar Compounds: 1,3-Dibromobenzene, 1,3-Dimethylbenzene, 1,3-Bis(chloromethyl)benzene.
Uniqueness: The presence of both bromomethyl and tert-butyl groups provides distinct chemical reactivity and stability compared to other similar compounds.
This compound's versatility and unique properties make it a valuable asset in various scientific and industrial applications. Its synthesis, reactions, and applications highlight its importance in advancing research and technology.
Properties
CAS No. |
69403-15-2 |
|---|---|
Molecular Formula |
C13H18Br2O |
Molecular Weight |
350.09 g/mol |
IUPAC Name |
1,3-bis(bromomethyl)-5-tert-butyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-13(2,3)11-5-9(7-14)12(16-4)10(6-11)8-15/h5-6H,7-8H2,1-4H3 |
InChI Key |
KYICBEOXZMRATP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)CBr)OC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



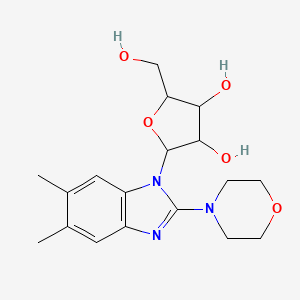
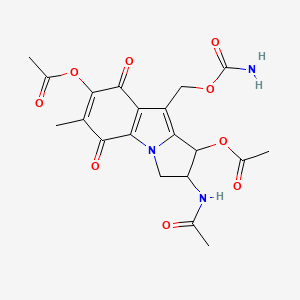


![Benzo[b]thiophen-3(2H)-one, 2-[[4-(dimethylamino)phenyl]imino]-](/img/structure/B15346157.png)
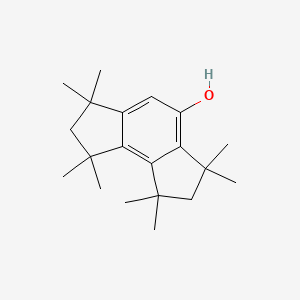
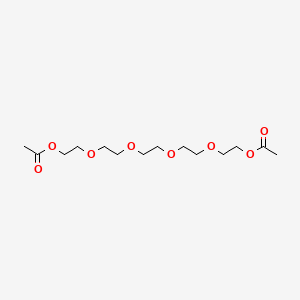


![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
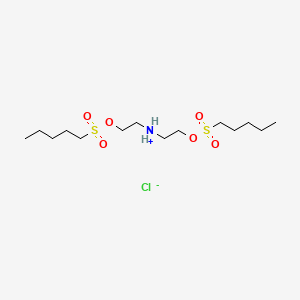
![Benzo[b]thiophen-3(2H)-one, 4,7-dimethyl-2-(3-oxobenzo[b]thien-2(3H)-ylidene)-](/img/structure/B15346218.png)

